molecular formula C20H22FN3O3S B11608614 4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11608614
M. Wt: 403.5 g/mol
InChI Key: ODRFUUMPIXKJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-FLUOROPHENYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of fluorophenyl and triethoxyphenyl groups attached to a dihydro-1H-1,2,4-triazole-5-thione core. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-FLUOROPHENYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3,4,5-triethoxybenzaldehyde.

    Formation of Hydrazone: The first step involves the condensation of 4-fluoroaniline with 3,4,5-triethoxybenzaldehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the triazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(4-FLUOROPHENYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities.

Scientific Research Applications

4-(4-FLUOROPHENYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity and photoluminescence.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

4-(4-FLUOROPHENYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with antifungal properties.

    Fluconazole: A triazole-based antifungal drug used to treat fungal infections.

    Voriconazole: Another triazole-based antifungal agent with a broad spectrum of activity.

The uniqueness of 4-(4-FLUOROPHENYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(3,4,5-triethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22FN3O3S/c1-4-25-16-11-13(12-17(26-5-2)18(16)27-6-3)19-22-23-20(28)24(19)15-9-7-14(21)8-10-15/h7-12H,4-6H2,1-3H3,(H,23,28)

InChI Key

ODRFUUMPIXKJOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)N2C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.